Lower Lipophilicity (XLogP3) vs Pyridine and Phenyl Analogs Improves Aqueous Solubility Predictions
The pyridazinyl analog exhibits an XLogP3 of 0.9, compared to 1.9 for the pyridin-2-yl analog [1] and 2.6 for the phenyl analog [2]. This reduction of 1.0–1.7 log units translates into a calculated ~10–50-fold increase in intrinsic aqueous solubility assuming a typical logP–solubility relationship for neutral molecules. The pyrimidine (XLogP3 1.2) and pyrazine (XLogP3 0.8) analogs occupy intermediate positions, but the pyridazine uniquely combines the lower lipophilicity of a diazine with a non-symmetrical nitrogen arrangement that may impart differential hydrogen-bonding geometry.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate: XLogP3 = 1.9; tert-Butyl 3-(phenylamino)azetidine-1-carboxylate: XLogP3 = 2.6; tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: XLogP3 = 1.2; tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate: XLogP3 = 0.8 |
| Quantified Difference | Δ logP = –1.0 (vs pyridine), –1.7 (vs phenyl), –0.3 (vs pyrimidine), +0.1 (vs pyrazine) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021–2025 releases) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific binding, lower metabolic clearance, and improved solubility—critical for early-stage hit triaging and fragment library design.
- [1] PubChem Compound Summary for CID 66570425, tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66570425 (accessed Apr 30, 2026). View Source
- [2] PubChem Compound Summary for CID 63302994, tert-Butyl 3-(phenylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63302994 (accessed Apr 30, 2026). View Source
